An In-depth Technical Guide to MP-PEG4-VK(Boc)G-OSu: A Cleavable ADC Linker
An In-depth Technical Guide to MP-PEG4-VK(Boc)G-OSu: A Cleavable ADC Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of MP-PEG4-VK(Boc)G-OSu, a heterobifunctional, cleavable linker used in the development of Antibody-Drug Conjugates (ADCs). This document details the molecule's physicochemical properties, provides illustrative experimental protocols, and presents diagrams of relevant workflows and pathways to support researchers in the field of bioconjugation and targeted drug delivery.
Introduction to MP-PEG4-VK(Boc)G-OSu
MP-PEG4-VK(Boc)G-OSu is a sophisticated chemical entity designed for the precise construction of ADCs.[][2] It belongs to the class of cleavable linkers, which are engineered to be stable in systemic circulation and to release their cytotoxic payload upon internalization into target cells.[3][4] The linker's multi-component structure allows for a controlled and sequential conjugation process, enhancing the homogeneity and efficacy of the final ADC.
The key features of MP-PEG4-VK(Boc)G-OSu include:
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A Maleimidopropionyl (MP) group: Provides a reactive site for conjugation to sulfhydryl groups, typically from reduced cysteine residues on an antibody.
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A tetra-polyethylene glycol (PEG4) spacer: A hydrophilic spacer that improves the solubility and pharmacokinetic properties of the ADC, reduces aggregation, and provides spatial separation between the antibody and the payload.[5]
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A Valine-Lysine (VK) dipeptide sequence: Serves as a substrate for enzymatic cleavage by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.
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A tert-Butyloxycarbonyl (Boc) protecting group: Temporarily blocks the amine group on the lysine side chain, allowing for controlled, stepwise conjugation.
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A Glycine (G) residue: Acts as an additional spacer element.
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An O-Succinimidyl (OSu) or N-Hydroxysuccinimide (NHS) ester: A highly reactive group for covalent linkage to primary amines, commonly found on cytotoxic payloads.
Chemical Structure and Physicochemical Properties
The unique arrangement of these functional groups allows for a versatile and powerful tool in ADC development.
Chemical Structure:
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IUPAC Name: (2,5-dioxopyrrolidin-1-yl) 2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]acetate
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Canonical SMILES: CC(C)C(C(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
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InChIKey: PACRZKFVWJUBCK-GOOPYHEFSA-N
A two-dimensional representation of the chemical structure is provided below.
Physicochemical Data Summary
The following table summarizes the key quantitative data for MP-PEG4-VK(Boc)G-OSu.
| Property | Value | Reference(s) |
| CAS Number | 2378428-21-6 | |
| Molecular Formula | C₄₀H₆₃N₇O₁₆ | |
| Molecular Weight | 897.97 g/mol | |
| Purity | Typically ≥95% | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and DMF | |
| Storage Conditions | -20°C, under desiccated conditions |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving MP-PEG4-VK(Boc)G-OSu. These protocols are based on established bioconjugation techniques for heterobifunctional linkers and should be optimized for specific antibodies and payloads.
Conjugation of Payload to Linker via NHS Ester Reaction
This protocol describes the initial step of covalently attaching a payload containing a primary amine to the NHS ester of MP-PEG4-VK(Boc)G-OSu.
Materials:
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MP-PEG4-VK(Boc)G-OSu
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Amine-containing payload (e.g., a cytotoxic drug)
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Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
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Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.2-7.5
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Quenching Buffer: 1 M Glycine or Tris-HCl, pH 7.5
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Analytical HPLC system for reaction monitoring
Procedure:
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Preparation of Reagents:
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Equilibrate the vial of MP-PEG4-VK(Boc)G-OSu to room temperature before opening.
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Prepare a stock solution of the amine-containing payload in anhydrous DMSO.
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Immediately before use, prepare a stock solution of MP-PEG4-VK(Boc)G-OSu in anhydrous DMSO (e.g., 10-20 mM).
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Conjugation Reaction:
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In a reaction vessel, dissolve the amine-containing payload in the Reaction Buffer.
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Add a 1.5 to 5-fold molar excess of the MP-PEG4-VK(Boc)G-OSu solution to the payload solution. The final concentration of the organic solvent should ideally be below 10% to maintain protein stability if applicable.
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Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
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Reaction Monitoring and Quenching:
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Monitor the progress of the reaction by analytical HPLC.
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Once the reaction is complete, add the Quenching Buffer to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 30 minutes at room temperature.
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Purification:
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Purify the linker-payload conjugate using reverse-phase HPLC to remove unreacted payload, linker, and quenching agent.
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Characterize the purified conjugate by mass spectrometry and HPLC.
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Conjugation of Linker-Payload to Antibody via Maleimide Reaction
This protocol details the conjugation of the purified linker-payload to a reduced antibody through a thiol-maleimide reaction.
Materials:
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Purified linker-payload construct
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Monoclonal antibody (mAb)
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Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
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Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-5 mM EDTA
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Desalting column (e.g., Sephadex G-25)
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Analytical systems for ADC characterization (HIC, SEC, Mass Spectrometry)
Procedure:
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Antibody Reduction:
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Dissolve the mAb in Conjugation Buffer.
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Add a 5-10 fold molar excess of TCEP to the mAb solution.
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Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
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Removal of Reducing Agent:
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Immediately after reduction, remove the excess TCEP using a desalting column equilibrated with Conjugation Buffer. This step is critical as free thiols will compete with the antibody for the maleimide group.
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Conjugation Reaction:
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Dissolve the purified linker-payload in a minimal amount of DMSO and add it to the reduced antibody solution. A 1.5 to 5-fold molar excess of the linker-payload over the available thiol groups is typically used.
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Incubate the reaction at 4°C for 12-16 hours or at room temperature for 1-4 hours with gentle mixing.
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Quenching:
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Add N-acetylcysteine or cysteine to a final concentration of 1 mM to quench any unreacted maleimide groups. Incubate for 30 minutes.
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Purification and Characterization:
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Purify the resulting ADC using size-exclusion chromatography (SEC) to remove small molecule impurities and hydrophobic interaction chromatography (HIC) to separate ADCs with different drug-to-antibody ratios (DARs).
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Characterize the purified ADC for DAR, aggregation, and purity using HIC, SEC, and mass spectrometry.
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Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key processes involving MP-PEG4-VK(Boc)G-OSu.
ADC Synthesis Workflow
Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate.
ADC Internalization and Payload Release Pathway
Caption: The mechanism of action for an ADC with a cathepsin-cleavable linker.
Conclusion
MP-PEG4-VK(Boc)G-OSu is a highly versatile and enabling tool for the development of next-generation Antibody-Drug Conjugates. Its carefully designed structure provides researchers with the means to control conjugation chemistry, enhance the physicochemical properties of the resulting ADC, and achieve targeted, enzyme-specific payload release. The protocols and diagrams provided in this guide serve as a foundational resource for the application of this linker in the creation of potent and selective cancer therapeutics. As with any bioconjugation reagent, optimization of reaction conditions is paramount to achieving the desired product with high purity and yield.
